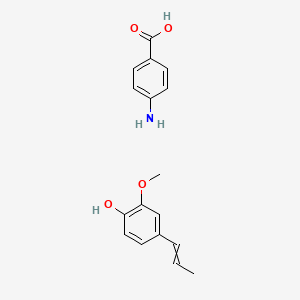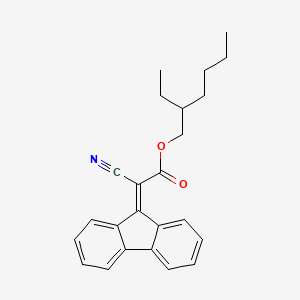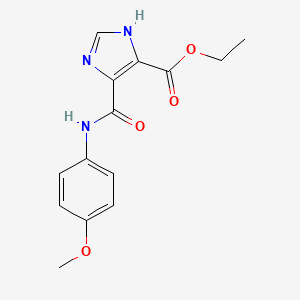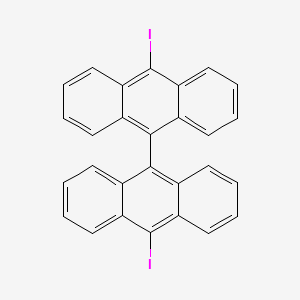
(2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one is a heterocyclic compound that features both a dithiane and a dihydropyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one typically involves the formation of the dithiane ring followed by the construction of the dihydropyran ring. One common method involves the reaction of a suitable aldehyde with 1,3-propanedithiol in the presence of a Lewis acid to form the dithiane ring. This intermediate can then undergo further reactions to form the dihydropyran ring under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反应分析
Types of Reactions
(2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the dithiane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted dithiane derivatives.
科学研究应用
(2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one involves its interaction with various molecular targets. The dithiane ring can act as a nucleophile, participating in various chemical reactions. The dihydropyran ring can also interact with biological molecules, potentially affecting enzyme activity and other biochemical pathways.
相似化合物的比较
Similar Compounds
Uniqueness
(2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one is unique due to the presence of both a dithiane and a dihydropyran ring in its structure. This combination of rings imparts unique chemical and physical properties, making it a valuable compound for various applications in scientific research.
属性
CAS 编号 |
189623-57-2 |
|---|---|
分子式 |
C9H12O2S2 |
分子量 |
216.3 g/mol |
IUPAC 名称 |
(2R)-2-(1,3-dithian-2-yl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C9H12O2S2/c10-7-2-3-11-8(6-7)9-12-4-1-5-13-9/h2-3,8-9H,1,4-6H2/t8-/m1/s1 |
InChI 键 |
AZOJDYCAWDSKPS-MRVPVSSYSA-N |
手性 SMILES |
C1CSC(SC1)[C@H]2CC(=O)C=CO2 |
规范 SMILES |
C1CSC(SC1)C2CC(=O)C=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene](/img/structure/B14244444.png)



![1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide](/img/structure/B14244469.png)
![2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]-](/img/structure/B14244480.png)

![9,10-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14244490.png)

![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)



